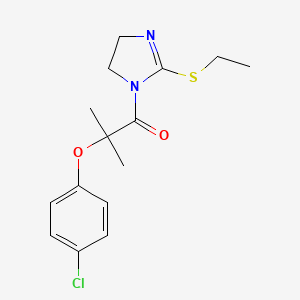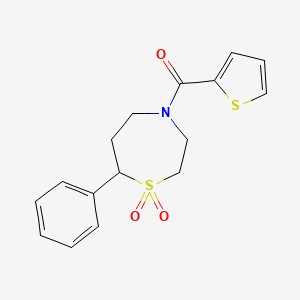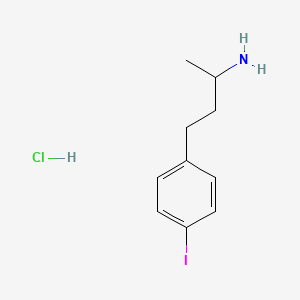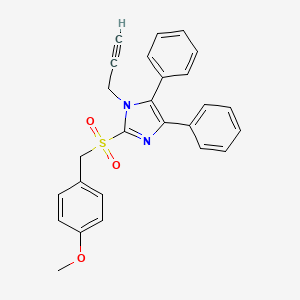
2-(4-chlorophenoxy)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C15H19ClN2O2S and its molecular weight is 326.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
- Nonmutagenic Antibacterial Activity : A compound structurally related to the requested one, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, has been identified as a potent antibacterial agent, particularly effective against anaerobic bacteria. It is designed to act as a pro-drug, releasing lethal species specifically within target anaerobic bacterial cells (Dickens et al., 1991).
Antifungal and Antimicrobial Applications
- Anti-Candida Agents : Imidazole analogues of fluoxetine, which are similar to the requested compound, have shown potent anti-Candida activity. These analogues are more active and less cytotoxic compared to traditional antifungal agents like miconazole (Silvestri et al., 2004).
Isozyme-Selective Inhibitors
- Selective Heme Oxygenase Inhibitors : Some imidazole-dioxolane compounds, including 2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-methyl-1,3-dioxolane hydrochloride, have been synthesized as novel inhibitors of heme oxygenase (HO). These are highly selective for the HO-1 isozyme and have less potency towards HO-2 (Vlahakis et al., 2006).
CRTh2 Receptor Antagonist
- Novel CRTh2 Receptor Antagonists : The hit-to-lead evolution of a compound structurally similar to the requested one has led to the discovery of a new chemotype of CRTh2 receptor antagonists. This development included SAR, in vitro and in vivo DMPK properties (Pothier et al., 2012).
Chiral Electrodes and Electrochemistry
Chiral Electrode Recognition : Novel 3,4-ethylenedioxythiophene derivatives have been synthesized for use in electrochemistry. These compounds, structurally related to the requested chemical, have been employed as chiral electrodes for recognizing specific enantiomers (Dong et al., 2015).
Conductive Polymer Properties : Research has been conducted on the influence of imidazole-based weak bases on the conductivity and transparency of poly(3,4-ethylenedioxythiophene) films. These studies are relevant to the application of related compounds in the field of conductive polymers (Choi et al., 2009).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c1-4-21-14-17-9-10-18(14)13(19)15(2,3)20-12-7-5-11(16)6-8-12/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNMFUKPCCPJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329509 |
Source


|
| Record name | 2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
862826-61-7 |
Source


|
| Record name | 2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidin-1-yl-[4-(2-pyrazol-1-ylethyl)morpholin-2-yl]methanone](/img/structure/B2990891.png)


![2-{[3-chloro-2-(2-methoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2990896.png)

![dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate](/img/structure/B2990900.png)

![2-chloro-N-[4-(4-methylphenoxy)butyl]pyridine-4-carboxamide](/img/structure/B2990903.png)
![(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B2990904.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2990905.png)


